molecular formula C15H22BNO4 B582585 N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256360-26-5

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B582585
CAS RN: 1256360-26-5
M. Wt: 291.154
InChI Key: DEPLTYWHYGOPPN-UHFFFAOYSA-N
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Description

“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is an organic intermediate with borate and sulfonamide groups . It is an important compound in the field of organoboron compounds due to its high stability, low toxicity, and high reactivity in various transformation processes . It has a wide range of applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The crystal structures obtained by single crystal X-ray diffraction and the value calculated by density functional theory (DFT) are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .


Chemical Reactions Analysis

The compound is an intermediate in organic synthesis. Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 .

Scientific Research Applications

Drug Application Research

Boric acid compounds find applications in drug research, particularly in treating tumors, microbial infections, and anticancer drugs. Additionally, they are used as components in drug carriers. These carriers, based on borate linkages, can load anti-cancer drugs, insulin, and genes. The controlled drug release is achieved through the formation and rupture of boronic ester bonds in response to microenvironmental changes (e.g., pH, glucose, ATP) within the body .

Copolymers and Optical Properties

The compound 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a related structure) is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit interesting optical and electrochemical properties .

Hydroboration and Borylation Reactions

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: is utilized in:

Safety and Hazards

The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is sensitive to moisture . The compound is classified as Eye Irrit. 2 - Flam. Liq. 3 according to the hazard classifications .

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-10(18)17-12-9-11(7-8-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPLTYWHYGOPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682344
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256360-26-5
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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